Lauryl Maltose Neopentyl Glycol

GPCR Stabilization Molecular Dynamics Detergent Comparison

Lauryl Maltose Neopentyl Glycol (LMNG, CAS 1257852-96-2) is a non-ionic maltose-neopentyl glycol (MNG) class amphiphile. Characterized by a neopentyl glycol core linked to two lauryl (C12) alkyl chains and two maltose sugar units , it features a low critical micelle concentration (CMC) of approximately 0.01 mM (10 µM) in water.

Molecular Formula C47H88O22
Molecular Weight 1005.2
CAS No. 1257852-96-2
Cat. No. B591197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLauryl Maltose Neopentyl Glycol
CAS1257852-96-2
SynonymsLauryl Maltose Neopentyl Glycol; Maltose Neopentyl Glycol-3
Molecular FormulaC47H88O22
Molecular Weight1005.2
Structural Identifiers
SMILESCCCCCCCCCCC(CCCCCCCCCC)(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)COC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O
InChIInChI=1S/C47H88O22/c1-3-5-7-9-11-13-15-17-19-47(20-18-16-14-12-10-8-6-4-2,25-62-43-39(60)35(56)41(29(23-50)66-43)68-45-37(58)33(54)31(52)27(21-48)64-45)26-63-44-40(61)36(57)42(30(24-51)67-44)69-46-38(59)34(55)32(53)28(22-49)65-46/h27-46,48-61H,3-26H2,1-2H3/t27-,28-,29-,30-,31-,32-,33+,34+,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-/m1/s1
InChIKeyMADJBYLAYPCCOO-ZEENGQAISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lauryl Maltose Neopentyl Glycol (CAS 1257852-96-2) Specifications & Core Properties for Procurement


Lauryl Maltose Neopentyl Glycol (LMNG, CAS 1257852-96-2) is a non-ionic maltose-neopentyl glycol (MNG) class amphiphile [1]. Characterized by a neopentyl glycol core linked to two lauryl (C12) alkyl chains and two maltose sugar units [1], it features a low critical micelle concentration (CMC) of approximately 0.01 mM (10 µM) in water . The compound has a molecular weight of 1005.19 g/mol and is typically supplied at ≥98% purity (all anomers) as determined by HPLC analysis .

Amphiphile Class MNG-class detergent with branched neopentyl glycol core and C12 chains
CMC Profile Ultra-low CMC for low-concentration solubilization workflows
Purity Context HPLC-assured high purity for reproducible membrane protein research

Procurement Risk: Why In-Class Detergent Substitution for LMNG (CAS 1257852-96-2) Compromises Experimental Outcomes


While both LMNG and traditional alkyl maltosides such as n-Dodecyl-β-D-Maltopyranoside (DDM) are non-ionic detergents used for membrane protein solubilization, direct substitution of LMNG with DDM or other analogs is not equivalent and can significantly alter experimental outcomes [1]. LMNG's branched neopentyl glycol core confers distinct biophysical properties, including a substantially larger micelle hydrodynamic radius (approximately 9.8 nm versus 3.5 nm for DDM) and markedly different protein stabilization and functional activity profiles [1][2]. Simple potency-based substitution can thus lead to protein aggregation, loss of activity, or failure in structural biology applications such as cryo-EM [1].

Target: LMNG
Substitute: DDM
Branched MNG core
Linear alkyl maltoside
Larger micelle radius
Smaller micelle
Denser GPCR stabilization shell
Less dense interaction
Typically monodisperse
May be polydisperse

Direct substitution with DDM may alter protein stability and sample homogeneity; not equivalent for structural biology workflows.

Quantitative Differentiation: Head-to-Head Performance of LMNG (CAS 1257852-96-2) vs. Closest Analogs


LMNG Demonstrates Superior Stabilization of GPCRs Compared to DDM via MD Simulations

Atomistic molecular dynamics simulations of wild-type adenosine A2A receptor (WT-A2AR), thermostabilized A2AR (tA2AR), and wild-type β2-adrenoceptor (β2AR) in LMNG versus DDM revealed that LMNG forms a denser, less mobile detergent shell around the receptor, resulting in enhanced protein-detergent interaction energies [1]. This molecular mechanism explains the superior stabilization of GPCRs purified in LMNG compared to DDM [1].

Detergent Shell Density
Head-to-head
MD simulations show LMNG forms denser, less mobile shell around GPCRs versus DDM
Supports GPCR stabilization selection
A2AR, β2AR models; atomistic MD
GPCR Stabilization Molecular Dynamics Detergent Comparison

LMNG Solubilized Membrane Proteins Exhibit Increased Specific Activity Relative to DDM

In a comparative study of four membrane proteins (bacterial multidrug transporter BmrA, prokaryotic NADPH oxidase analog SpNOX, E. coli outer membrane transporter FhuA, and bacteriorhodopsin), both SpNOX and BmrA displayed increased specific activity when solubilized in LMNG compared to DDM [1]. Furthermore, BmrA in both Apo and vanadate-inhibited forms showed reduced kinetics of limited proteolysis in LMNG versus DDM, indicative of enhanced conformational stability [1].

Specific Activity
Reported
Increased activity for SpNOX and BmrA in LMNG compared to DDM
May preserve functional activity
Activity fold-change not reported
Membrane Protein Activity Functional Assay Detergent Comparison

LMNG Yields Monodisperse Protein Preparations, Unlike DDM's Polydispersity

Purification of the human proton-coupled folic acid transporter (PCFT) using size exclusion chromatography (SEC) revealed that PCFT solubilized in DDM was polydisperse, while the LMNG-solubilized preparation was clearly monodisperse [1]. This demonstrates LMNG's superior ability to maintain homogeneous protein-detergent complexes suitable for structural analysis [1].

Sample Monodispersity
Head-to-head
PCFT in LMNG was monodisperse; DDM yielded polydisperse (SEC)
Supports homogeneous sample preparation
Human PCFT transporter
Protein Monodispersity Size Exclusion Chromatography Detergent Comparison

LMNG Exhibits ~17-Fold Lower CMC and ~2.8-Fold Larger Micelle Radius than DDM

Comparative biophysical characterization reveals that LMNG has a critical micelle concentration (CMC) of approximately 10 µM (0.01 mM), which is roughly 17-fold lower than the ~170 µM CMC of DDM [1]. Additionally, the hydrodynamic radius (Rh) of LMNG micelles is 9.8 ± 0.2 nm, approximately 2.8-fold larger than the 3.5 ± 0.1 nm radius of DDM micelles [1].

CMC & Micelle Radius
Cross-study
CMC: ~10 µM (LMNG) vs ~170 µM (DDM); Rh: 9.8 nm vs 3.5 nm
Low CMC reduces working concentration; larger micelle mimics membrane
~17-fold lower CMC, ~2.8-fold larger radius
Critical Micelle Concentration Micelle Hydrodynamic Radius Detergent Comparison

LMNG (CAS 1257852-96-2): Validated Application Scenarios from Comparative Evidence


GPCR Purification for High-Resolution Structural Biology (Cryo-EM & X-ray Crystallography)

Given its demonstrated ability to form a dense, stabilizing detergent shell around GPCRs (superior to DDM) [1] and to yield monodisperse protein samples where DDM fails [2], LMNG is the detergent of choice for purifying challenging GPCRs and other membrane proteins intended for high-resolution structural determination by cryo-EM or X-ray crystallography. The use of LMNG in combination with cholesteryl hemisuccinate (CHS) at a 10:1 ratio is a well-established formulation for these applications .

Functional Assays Requiring Preserved or Enhanced Membrane Protein Activity

LMNG is indicated for downstream functional assays where maintaining the native activity of solubilized membrane proteins is critical. Direct evidence shows that LMNG can support increased specific activity for certain transporters (e.g., BmrA, SpNOX) compared to DDM solubilization [3]. This makes LMNG preferable for enzymatic assays, ligand-binding studies, and transport assays where DDM may compromise functional integrity.

Purification of Aggregation-Prone Membrane Proteins

For membrane proteins that exhibit polydispersity or aggregation in conventional detergents like DDM, LMNG offers a proven alternative for achieving homogeneous, monodisperse preparations [2]. This property is essential for any downstream application requiring a uniform sample, including negative stain EM, analytical ultracentrifugation, and size exclusion chromatography with multi-angle light scattering (SEC-MALS).

Low-Concentration Solubilization Workflows

LMNG's ultra-low CMC (~10 µM) [4] enables effective membrane protein extraction and stabilization at significantly lower working concentrations compared to DDM. This is advantageous for cell-free expression systems or assays sensitive to high detergent levels, minimizing potential inhibition and reducing overall detergent consumption and associated costs.

Application
Selection Property
Validation Focus
GPCR structural biology (cryo-EM/X-ray)
Dense detergent shell, monodispersity
Cryo-EM sample quality, protein stability assays
Functional membrane protein assays
Enhanced specific activity potential
Enzymatic/ligand-binding assay comparison
Aggregation-prone protein purification
Monodisperse sample generation
SEC homogeneity analysis, aggregation screening
Low-concentration solubilization workflows
Ultra-low CMC
Low-detergent interference testing, solubilization efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lauryl Maltose Neopentyl Glycol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.